Enhanced Lipophilicity Drives Membrane Permeability Over Non‑Brominated Parent
The target compound exhibits a computed XLogP3 of 1.7, which is 0.3 log units higher than that of the non‑brominated parent spiro[2.3]hexane‑1‑carboxylic acid (XLogP3 = 1.4). This increase in lipophilicity can enhance passive membrane permeability, a critical parameter in oral drug absorption and blood‑brain‑barrier penetration [REFS‑1][REFS‑2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Spiro[2.3]hexane‑1‑carboxylic acid (CAS 17202‑56‑1): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | PubChem‑computed XLogP3 values (XLogP3 3.0 algorithm); same computational protocol applied to both compounds [REFS‑1]. |
Why This Matters
Procurement of the brominated analog is warranted when a higher lipophilicity window is required for permeability optimization, without altering the spiro[2.3]hexane core or the carboxylic acid pharmacophore.
- [1] PubChem Compound Summaries for CID 155819562 and CID 4642003. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑04‑27). View Source
- [2] Waring, M. J. 'Lipophilicity in drug discovery,' Expert Opin. Drug Discov. 2010, 5, 235–248. https://doi.org/10.1517/17460441003605098. View Source
